BAY-1436032
Overview
Description
BAY-1436032 is a potent, selective and orally available inhibitor of mutant Isocitrate Dehydrogenase 1 (mIDH1). BAY 1436032 is a double-digit nanomolar and selective pan-inhibitor of the enzymatic activity of various IDH1-R132X mutants in vitro and displayed potent inhibition of 2-HG release (nanomolar range) in patient derived and engineered cell lines expressing different IDH1 mutants. In line with the proposed mode of action, a concentration-dependent lowering of 2-HG was observed in vitro accompanied by differentiation and maturation of mIDH1 tumor cells. Furthermore, BAY 1436032 showed a favourable selectivity profile against wtIDH1/2 and a large panel of off-targets in vitro.
Mechanism of Action
Target of Action
BAY-1436032, also known as “3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoic acid”, is a pan-mutant inhibitor of the isocitrate dehydrogenase 1 (IDH1) protein . IDH1 is a metabolic enzyme that is frequently mutated in several human cancers, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma .
Mode of Action
This compound specifically inhibits the activity of mutant forms of IDH1 . This inhibition prevents the formation of the oncometabolite 2-hydroxyglutarate (2-HG) from alpha-ketoglutarate (α-KG) . The compound strongly reduces 2-HG levels in cells carrying various IDH1 mutations, including IDH1-R132H, -R132C, -R132G, -R132S, and -R132L .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the isocitrate to α-ketoglutarate (αKG) conversion catalyzed by IDH1 . Mutations in IDH1 result in a neomorphic enzyme specificity, leading to a dramatic increase of intracellular 2-HG in tumor cells . By inhibiting mutant IDH1, this compound prevents the production of 2-HG, thereby affecting this metabolic pathway .
Pharmacokinetics
This compound exhibits a relatively short half-life . The compound is orally administered, and its pharmacokinetic properties allow for continuous dosing . The blood-brain barrier (BBB) penetration profile of this compound is supported by preclinical data on in vivo brain-plasma ratios .
Result of Action
The inhibition of mutant IDH1 by this compound leads to a reduction in 2-HG levels, which in turn induces myeloid differentiation of AML cells carrying IDH1 mutations . The compound also impacts DNA methylation and attenuates histone hypermethylation . In preclinical models, this compound has shown to lead to leukemic blast clearance, myeloid differentiation, depletion of leukemic stem cells, and prolonged survival .
Biochemical Analysis
Biochemical Properties
BAY-1436032 interacts with the IDH1 protein, specifically inhibiting the production of 2-HG in cells carrying IDH1-R132H, -R132C, -R132G, -R132S, and -R132L mutations . This interaction is highly specific, as cells not carrying IDH mutations are unaffected .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It reduces 2-HG levels, which is believed to interfere with αKG-dependent enzymes, causing hypermethylation of histones/DNA and blocking normal cellular differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzymatic activity of various IDH1-R132X mutants . This inhibition results in a potent reduction of 2-HG release in patient-derived and engineered cell lines expressing different IDH1 mutants .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a relatively short half-life . Most subjects experienced target inhibition as indicated by a median maximal reduction of plasma R-2-hydroxyglutarate levels of 76% .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The compound has shown single-agent in vivo efficacy in patient-derived glioma and intrahepatic cholangiocarcinoma solid tumor models .
Metabolic Pathways
This compound is involved in the metabolic pathway of isocitrate to α-ketoglutarate (αKG), catalyzed by the IDH1 enzyme . The compound specifically inhibits this conversion when IDH1 is mutated, leading to an increase in 2-HG levels .
Transport and Distribution
The pharmacokinetic properties of this compound allow for oral administration
Properties
IUPAC Name |
3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMAUIMMNAHKQR-QFBILLFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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